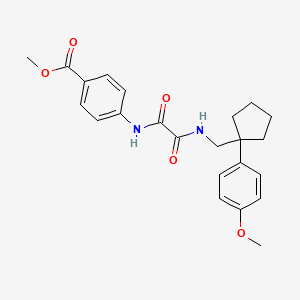

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

CAS No.: 1091398-40-1

Cat. No.: VC4543859

Molecular Formula: C23H26N2O5

Molecular Weight: 410.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1091398-40-1 |

|---|---|

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.47 |

| IUPAC Name | methyl 4-[[2-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-2-oxoacetyl]amino]benzoate |

| Standard InChI | InChI=1S/C23H26N2O5/c1-29-19-11-7-17(8-12-19)23(13-3-4-14-23)15-24-20(26)21(27)25-18-9-5-16(6-10-18)22(28)30-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,26)(H,25,27) |

| Standard InChI Key | VVNOXCYXGAKZSJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Introduction

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with a molecular formula of C23H26N2O5 and a molecular weight of 410.5 g/mol . This compound features a unique structural arrangement, including a cyclopentyl group attached to a methoxy-substituted phenyl ring, which is further linked to an amino group and an oxoacetamido moiety. The presence of these functional groups suggests potential biological activity and reactivity.

Synthesis and Preparation

The synthesis of Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate likely involves multiple steps, including the formation of the cyclopentyl and methoxyphenyl components, followed by the introduction of the amino and oxoacetamido groups. Common synthetic methods may include condensation reactions and the use of catalysts to optimize yields.

Potential Biological Activity

Compounds with similar structures to Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate have been explored for their therapeutic potential, particularly in neurological disorders and cancer therapy. The presence of the methoxy group and the cyclopentyl ring may enhance binding affinity to specific biological targets, such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume